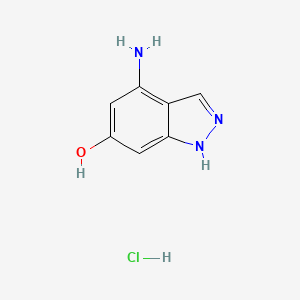![molecular formula C6H5ClF3N5O B1384642 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride CAS No. 1949816-34-5](/img/structure/B1384642.png)
7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride
Vue d'ensemble
Description
This compound, also known by its CAS Number 1949816-34-5, is a solid substance with a molecular weight of 255.59 . Its IUPAC name is 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one hydrochloride .
Synthesis Analysis
The synthesis of compounds with a [1,2,4]triazolo[1,5-a]pyrimidine skeleton, such as the one , has been the subject of various studies . For instance, one study developed four efficient one-step procedures for the synthesis of similar compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4F3N5O.ClH/c7-6(8,9)4-12-5-11-3(15)1-2(10)14(5)13-4;/h1H,10H2,(H,11,12,13,15);1H . The structure of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is versatile and has found numerous applications in medicinal chemistry .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Its metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .Physical And Chemical Properties Analysis
The compound is a solid substance . It has a molecular weight of 255.59 . The InChI code provides information about its molecular structure .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride has been utilized in the synthesis of various chemically complex structures. For instance, it has been involved in the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols. These compounds have been synthesized through three-component reactions, demonstrating the versatility of this compound in facilitating diverse chemical reactions (Komykhov et al., 2017).
Antimicrobial and Antifungal Activities
- Research has shown that derivatives of this compound exhibit antimicrobial and antifungal activities. This indicates its potential for use in pharmaceutical applications, especially in developing new antimicrobial agents (Komykhov et al., 2017).
In Vitro Studies
- In vitro studies have been conducted to assess the biological activities of various derivatives synthesized from this compound. These studies are crucial for understanding the potential therapeutic applications of these compounds in medicine (Komykhov et al., 2017).
Development of New Synthetic Methods
- The compound has been involved in the development of new synthetic methods for triazolo[1,5-a]pyrimidine derivatives. These methods have advantages such as operational simplicity, eco-friendliness, and high yields, making them significant in the field of organic chemistry (Li et al., 2011).
Potential Antiasthma Agents
- Some derivatives of this compound have been identified as potential antiasthma agents. This highlights the compound's relevance in the development of new therapeutic agents for respiratory conditions (Medwid et al., 1990).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to interact with a variety of targets, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer targets .
Mode of Action
It’s known that similar compounds can selectively bind to their targets, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability .
Result of Action
Similar compounds have been found to have significant inhibitory activity .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Orientations Futures
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine skeleton have found numerous applications in medicinal chemistry . They exhibit biological activity in various therapeutic areas and have been proposed as promising systems for creating new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance .
Analyse Biochimique
Biochemical Properties
7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), inhibiting their activity and thus affecting cell cycle regulation and signaling pathways . The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, making it a potent inhibitor.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting the CDK2/cyclin A2 complex, leading to cell cycle arrest . Additionally, it affects gene expression by inhibiting transcription factors involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as CDKs and JAKs, inhibiting their catalytic activity . This inhibition leads to downstream effects on cell signaling pathways, including the MAPK/ERK and JAK/STAT pathways, ultimately affecting gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand its metabolic profile for safe and effective use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s distribution is crucial for its therapeutic potential, as it determines the concentration at target sites.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific compartments, enhancing its efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
7-amino-2-(trifluoromethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5O.ClH/c7-6(8,9)4-12-5-11-3(15)1-2(10)14(5)13-4;/h1H,10H2,(H,11,12,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAHPJGSKGINOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)C(F)(F)F)NC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)
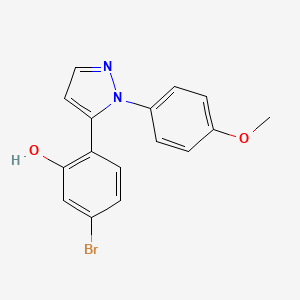
![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)
![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)
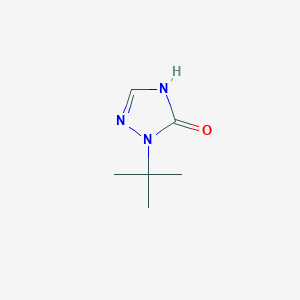
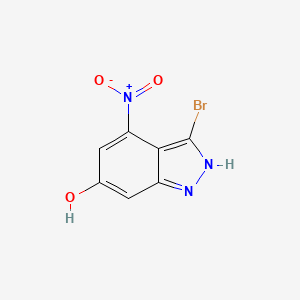
![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)

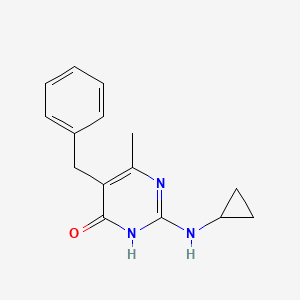
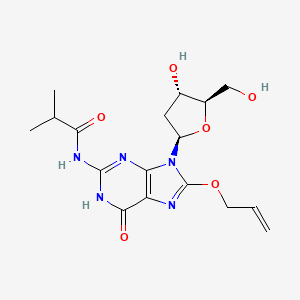
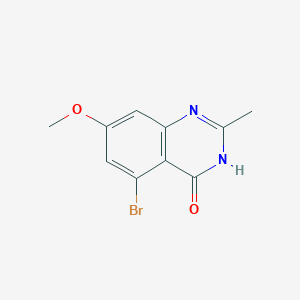
![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)
